molecular formula C9H11N3 B2369166 3-[(Pyridin-2-ylmethyl)amino]propanenitrile CAS No. 112086-58-5

3-[(Pyridin-2-ylmethyl)amino]propanenitrile

Cat. No.: B2369166
CAS No.: 112086-58-5
M. Wt: 161.208
InChI Key: OJFRFZXFVWLMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Pyridin-2-ylmethyl)amino]propanenitrile is an organic compound with the molecular formula C9H11N3. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a nitrile group (-CN) and an amino group (-NH2) attached to a propanenitrile chain, which is further connected to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Pyridin-2-ylmethyl)amino]propanenitrile typically involves the reaction of 2-pyridinemethanamine with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-[(Pyridin-2-ylmethyl)amino]propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridine ring or the nitrile group.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Pyridin-2-ylmethyl)amino]propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Pyridin-2-ylmethyl)amino]propanenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The nitrile and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Pyridin-3-ylmethyl)amino]propanenitrile
  • 3-[(Pyridin-4-ylmethyl)amino]propanenitrile
  • 2-[(Pyridin-2-ylmethyl)amino]propanenitrile

Uniqueness

3-[(Pyridin-2-ylmethyl)amino]propanenitrile is unique due to the position of the pyridine ring and the specific arrangement of the nitrile and amino groups. This configuration can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(pyridin-2-ylmethylamino)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c10-5-3-6-11-8-9-4-1-2-7-12-9/h1-2,4,7,11H,3,6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFRFZXFVWLMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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